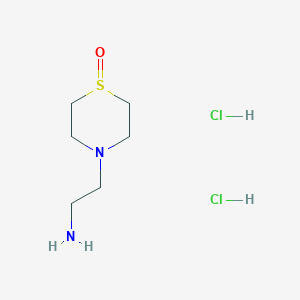

4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride

Descripción

4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride (CAS: 1354951-49-7) is a thiomorpholine derivative with a primary aminoethyl substituent. Its molecular formula is C₆H₁₆Cl₂N₂OS, and it has a molecular weight of 235.18 g/mol . The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical or research applications.

Propiedades

IUPAC Name |

2-(1-oxo-1,4-thiazinan-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2OS.2ClH/c7-1-2-8-3-5-10(9)6-4-8;;/h1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBPFOCASNKIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCN1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Multi-step Synthesis Outline (Adapted and Inferred)

| Step Number | Reaction Type | Description | Key Reagents | Conditions |

|---|---|---|---|---|

| 1 | Acetylation | Starting from β-phenethylamine or similar amine, acylation with acetic acid or anhydride to form acetylated amine | β-phenethylamine, Acetic acid | Reflux 3–5 hours, solvent: chloroform or dichloromethane, 50°C |

| 2 | Chlorosulfonation | Introduction of sulfonyl chloride group via reaction with chlorosulfonic acid | Chlorosulfonic acid | Dropwise addition < 50°C, then 60–70°C for 2–4 hours |

| 3 | Amination | Reaction with ammonia or amine to replace sulfonyl chloride with sulfonamide group | Ammonia or primary amine | Room temperature to 60°C, solvent: chloroform or similar |

| 4 | Hydrolysis | Hydrolysis of intermediates to yield the thiomorpholinone structure | Sodium hydroxide solution | 105–115°C reflux for 3.5–6 hours |

| 5 | Salt Formation | Treatment with hydrochloric acid to form dihydrochloride salt | Hydrochloric acid (28–31%) | Cooling to 10°C, pH adjusted to 10, crystallization |

This sequence is designed to optimize yield, minimize hazardous waste, and facilitate industrial scalability.

Key Reaction Details and Findings

- Acetylation : The initial acetylation protects the amine and facilitates subsequent sulfonation. Solvents such as chloroform or dichloromethane are preferred for their inertness and ease of removal.

- Chlorosulfonation : Controlled addition of chlorosulfonic acid at low temperatures prevents side reactions. The reaction introduces a sulfonyl chloride group essential for ring closure or further amination.

- Amination : Substitution of sulfonyl chloride with ammonia or amines leads to sulfonamide intermediates, critical for thiomorpholine ring formation.

- Hydrolysis : Strong base hydrolysis converts intermediates into the thiomorpholin-1-one structure, with careful temperature control to avoid decomposition.

- Salt Formation : Acidification with hydrochloric acid yields the dihydrochloride salt, improving compound stability and crystallinity.

Comparative Table of Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Acylating agent ratio | 1:1 to 1:1.25 (amine:acylating agent) | Ensures complete acetylation |

| Chlorosulfonic acid ratio | 1:1.42 to 1:3.6 (acetylate:chlorosulfonic acid) | Controlled addition critical for yield |

| Reaction temperature (chlorosulfonation) | <50°C during addition; 60–70°C for reaction | Temperature control prevents side reactions |

| Hydrolysis conditions | 18–30% NaOH, 105–115°C, 3.5–6 hours | Efficient conversion to thiomorpholinone |

| Hydrochloric acid concentration | 28–31% | For salt precipitation |

| Crystallization temperature | ~10°C | Optimal for purity and yield |

Research Findings and Industrial Relevance

- The method described achieves high yield and purity of the target compound with minimized environmental impact due to controlled reagent use and recycling of by-products.

- The use of common solvents such as chloroform and dichloromethane facilitates easy scale-up.

- The final dihydrochloride salt form enhances compound stability, handling, and storage.

- This synthetic route is adaptable for derivatives with similar structures, making it valuable for pharmaceutical intermediates.

Additional Notes

- Alternative synthetic approaches involving direct cyclization of aminoethyl thiol precursors under oxidative conditions may be explored but are less documented.

- Analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming structure and purity at each step.

- Safety considerations include handling chlorosulfonic acid with care due to its corrosive nature and controlling exothermic reactions during sulfonation.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide Hydrochloride (CAS: 1189919-21-8)

- Molecular Formula : C₁₂H₁₈Cl₂N₂OS

- Molecular Weight : 309.25 g/mol

- Key Differences: Substituent: Incorporates a 2-chlorophenyl group on the ethylamine side chain, increasing lipophilicity and steric bulk compared to the unsubstituted aminoethyl group in the target compound. Pharmacological Implications: The chlorophenyl group may enhance receptor binding affinity (e.g., to neurotransmitter transporters) or alter metabolic stability . Hazard Profile: Exhibits warnings for acute toxicity (H302, H312) and environmental hazards, similar to the target compound but with additional risks due to aromatic chlorine .

Levocetirizine Dihydrochloride (CAS: 130018-87-0)

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl

- Molecular Weight : 461.81 g/mol

- Key Differences: Core Structure: Contains a piperazine ring and a diphenylmethyl group, making it a non-thiomorpholine derivative. Therapeutic Use: Approved antihistamine, contrasting with the target compound’s undefined pharmacological role. Salt Form: Shares the dihydrochloride salt for improved solubility, a common formulation strategy for basic amines .

Aminoethyl-Substituted Heterocycles (e.g., Methoxytryptamines)

- Examples : 5-Methoxytryptamine (CAS: 608-07-1), 7-Methyltryptamine

- Key Differences: Core Structure: Indole ring system vs. thiomorpholine. Biological Activity: Tryptamines act as serotonin receptor agonists, while the target compound’s activity is unexplored but may involve amine transporters due to the aminoethyl motif .

Actividad Biológica

The compound 4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride is a member of the thiomorpholine class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: 4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride

- Molecular Formula: C₇H₁₄Cl₂N₂OS

- Molecular Weight: 227.17 g/mol

Properties:

- The thiomorpholine ring structure is known for its ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research has indicated that derivatives of thiomorpholine, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of various bacteria and fungi.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 μg/mL |

| Escherichia coli | Moderate antibacterial activity | 64 μg/mL |

| Candida albicans | Antifungal | 42 μg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

CNS Activity

In addition to antimicrobial effects, compounds structurally related to 4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride have been reported to possess central nervous system (CNS) depressant activities. Initial pharmacological screenings revealed that such compounds can act as antihistamines and antiacetylcholine agents, potentially offering therapeutic benefits for conditions like anxiety or depression .

The biological activities of thiomorpholine derivatives are attributed to their ability to interact with various biological targets:

- Antimicrobial Mechanism: These compounds may disrupt bacterial cell walls or interfere with metabolic pathways essential for microbial survival.

- CNS Interaction: The ability to cross the blood-brain barrier allows these compounds to modulate neurotransmitter systems, thereby influencing mood and behavior.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiomorpholine derivatives demonstrated their effectiveness against resistant strains of bacteria. The results indicated that specific substitutions on the thiomorpholine ring significantly enhanced antibacterial activity against Gram-positive bacteria.

Case Study 2: CNS Effects

Another investigation focused on the CNS effects of similar compounds showed promising results in reducing anxiety-like behaviors in animal models. The study highlighted the potential for these compounds to be developed into anxiolytic medications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Aminoethyl)-1lambda⁴-thiomorpholin-1-one dihydrochloride, and how can reaction conditions be optimized for academic-scale preparation?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with alkylation of thiomorpholine derivatives followed by cyclization. For example, analogous compounds like 4-(2-aminoethyl)piperidin-2-one dihydrochloride are synthesized via reductive amination or nucleophilic substitution, with purification steps using recrystallization or column chromatography . Optimization may include adjusting pH (to stabilize intermediates), temperature control (to minimize side reactions), and solvent selection (e.g., ethanol/water mixtures for solubility). Catalysts like palladium or nickel can enhance yield in hydrogenation steps .

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aminoethyl group at δ 2.5–3.5 ppm) and confirms the thiomorpholine ring. IR spectroscopy detects N-H stretches (~3300 cm⁻¹) and C=S bonds (~650 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while LC-MS confirms molecular weight (e.g., [M+H]+ ion) .

- Elemental Analysis : Validates stoichiometry (e.g., Cl⁻ content via titration) .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hygroscopic degradation. For handling, use gloveboxes under anhydrous conditions and avoid prolonged exposure to ambient humidity .

Advanced Research Questions

Q. How does the compound’s structure influence its reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The aminoethyl group acts as a nucleophile in acylations (e.g., with succinic anhydride) or alkylations (e.g., with methyl iodide). The thiomorpholine sulfur can participate in redox reactions (e.g., oxidation to sulfoxide derivatives). Computational modeling (DFT) predicts reactive sites, while kinetic studies monitor reaction progress via UV-Vis or NMR .

Q. What strategies are recommended for investigating its interaction with trace amine-associated receptors (TAARs) in neurological models?

- Methodological Answer :

- In vitro assays : Use HEK-293 cells transfected with TAAR1 and cAMP biosensors to measure dose-dependent activation (EC₅₀ calculations). Competitive binding assays with radiolabeled ligands (e.g., ³H-tyramine) quantify receptor affinity .

- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) model ligand-receptor interactions, focusing on hydrogen bonding with Asp103 and hydrophobic pockets .

Q. How can researchers optimize enantiomeric purity for studies requiring stereochemical specificity?

- Methodological Answer : Chiral HPLC with cellulose-based columns resolves enantiomers. Asymmetric synthesis routes (e.g., using chiral catalysts like BINAP-ruthenium) enhance enantiomeric excess (ee >98%). Circular dichroism (CD) validates optical activity .

Q. What experimental approaches address discrepancies in reported biological activities across in vitro models?

- Methodological Answer : Standardize cell lines (e.g., SH-SY5Y vs. PC12 for neuroactivity) and culture conditions (serum-free media to reduce interference). Use orthogonal assays (e.g., Western blot for protein expression alongside functional cAMP assays) to cross-validate results. Meta-analyses of published IC₅₀/EC₅₀ values identify outliers due to assay variability .

Key Considerations for Experimental Design

- Contradictions in Evidence : Variability in reported biological activities may arise from differences in assay conditions (e.g., cell type, incubation time). Always include positive controls (e.g., known TAAR1 agonists) .

- Safety Protocols : Toxicity data gaps (e.g., reproductive toxicity) necessitate strict PPE compliance and waste disposal per EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.